(R)-(-)-2-Methylglutaric Acid

Descripción general

Descripción

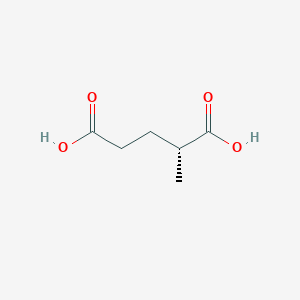

®-(-)-2-Methylglutaric Acid is a chiral dicarboxylic acid with the molecular formula C6H10O4. It is an important compound in organic chemistry due to its unique stereochemistry and potential applications in various fields. The compound is characterized by the presence of two carboxyl groups and a methyl group attached to the second carbon of the glutaric acid backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ®-(-)-2-Methylglutaric Acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-methylglutaronitrile using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. The reaction typically requires hydrogen gas, a chiral rhodium or ruthenium catalyst, and specific reaction conditions such as temperature and pressure control.

Industrial Production Methods: In an industrial setting, ®-(-)-2-Methylglutaric Acid can be produced through the fermentation of specific microorganisms that are capable of converting suitable substrates into the desired product. This biotechnological approach is advantageous due to its sustainability and potential for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: ®-(-)-2-Methylglutaric Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl groups into alcohols.

Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of esters, amides, or other substituted derivatives.

Aplicaciones Científicas De Investigación

®-(-)-2-Methylglutaric Acid has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor in the biosynthesis of certain natural products.

Industry: The compound is used in the production of biodegradable polymers and other environmentally friendly materials.

Mecanismo De Acción

The mechanism of action of ®-(-)-2-Methylglutaric Acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The stereochemistry of the compound plays a crucial role in its interaction with enzymes and receptors, influencing its biological activity.

Comparación Con Compuestos Similares

Glutaric Acid: A dicarboxylic acid with a similar backbone but without the methyl group.

2-Methylsuccinic Acid: A similar compound with a methyl group attached to the succinic acid backbone.

2-Methyladipic Acid: A dicarboxylic acid with an additional carbon in the backbone compared to ®-(-)-2-Methylglutaric Acid.

Uniqueness: ®-(-)-2-Methylglutaric Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of the methyl group at the second carbon and the chiral center make it a valuable compound in asymmetric synthesis and chiral drug development.

Actividad Biológica

(R)-(-)-2-Methylglutaric Acid, also known as 2-methylpentanedioic acid, is a branched-chain dicarboxylic acid that has garnered attention for its potential biological activities and metabolic implications. It is classified as a methyl-branched fatty acid and plays a role in various biochemical processes, particularly in lipid metabolism and as a potential biomarker for certain metabolic disorders.

- Chemical Formula : CHO

- Molecular Weight : 146.14 g/mol

- CAS Number : 617-62-9

- IUPAC Name : 2-methylpentanedioic acid

1. Metabolism and Biomarkers

2-Methylglutaric acid is produced through the microbial metabolism of specific alkaloids and is implicated in various metabolic pathways. Notably, it has been identified as a significant biomarker in conditions such as Glutaric Aciduria Type I (GA1), where its elevated levels correlate with metabolic disturbances. In a study involving urine organic acid analysis, patients with GA1 exhibited increased levels of 2-methylglutaconic acid (2MGA), which ranged from 2.5 to 27.39 mg/g creatinine, significantly higher than normal controls (0.05-1.61 mg/g creatinine) .

2. Inflammation and Uremic Toxins

Research indicates that 2-methylglutaric acid may be involved in inflammatory processes. A study examining the metabolic profiles of patients with inflammation found that certain metabolites, including 2-methylglutaric acid, were significantly altered during inflammatory states. This suggests its potential role as a therapeutic target to mitigate cardiovascular complications associated with chronic inflammation .

Case Studies

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to influence lipid metabolism and may play a role in mitochondrial function due to its structural similarity to other fatty acids involved in energy production.

Physiological Effects

Research has shown that the compound may affect various physiological processes:

- Lipid Metabolism : It participates in lipid transport and metabolism, potentially influencing energy homeostasis.

- Inflammatory Response : Alterations in its levels during inflammatory states suggest a regulatory role in immune responses.

Propiedades

IUPAC Name |

(2R)-2-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYCMVICBNBXNA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-81-7 | |

| Record name | 2-Methylglutaric acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-2-Methylglutaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLGLUTARIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09DCX3K77W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.